meso-Tetra(2-naphthyl) porphine
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Overview
Description
meso-Tetra(2-naphthyl) porphine: is a synthetic porphyrin compound characterized by its distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges. This compound is known for its unique photophysical properties and is widely used in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(2-naphthyl) porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with 2-naphthaldehyde in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the production process. The compound is typically stored at room temperature and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra(2-naphthyl) porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the naphthyl groups, which can participate in π-π interactions and affect the reactivity of the porphyrin core .
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using electrophilic reagents such as bromine or iodine in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various substituted porphyrins and metalloporphyrins, which have enhanced photophysical and catalytic properties .
Scientific Research Applications
Chemistry: In chemistry, meso-Tetra(2-naphthyl) porphine is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows for efficient electron transfer and stabilization of reaction intermediates .
Biology: In biological research, this compound is used as a photosensitizer in photodynamic therapy for cancer treatment. It selectively accumulates in tumor cells and, upon irradiation with light, generates singlet oxygen, which induces cell death .
Medicine: In medicine, this compound is explored for its potential in diagnostic imaging and as a therapeutic agent in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer treatment .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including sensors and optoelectronic devices. Its photophysical properties make it suitable for applications in light-harvesting and energy conversion systems .
Mechanism of Action
The mechanism of action of meso-Tetra(2-naphthyl) porphine involves its interaction with biological membranes and cellular components. Upon light activation, the compound generates singlet oxygen, a highly reactive species that induces oxidative damage to cellular structures, leading to cell death. This mechanism is particularly effective in photodynamic therapy for cancer treatment, where the compound selectively accumulates in tumor cells and exerts its cytotoxic effects upon irradiation .
Comparison with Similar Compounds
- meso-Tetra(4-carboxyphenyl) porphine
- meso-Tetra(4-sulfonatophenyl) porphine
- meso-Tetra(4-methoxyphenyl) porphine
Comparison: meso-Tetra(2-naphthyl) porphine is unique due to the presence of naphthyl groups, which enhance its photophysical properties and reactivity compared to other meso-substituted porphyrins. The naphthyl groups provide additional π-π interactions, leading to improved stability and electron transfer capabilities. This makes this compound particularly suitable for applications in photodynamic therapy and advanced material development .
Properties
IUPAC Name |
(5Z,9Z,15Z,19Z)-5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H/b57-49-,57-50?,58-51-,58-53?,59-52?,59-54-,60-55?,60-56- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKSTRJFXIZHQT-UYOYOLLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2)/C/3=C\4/N/C(=C(\C5=CC=C(N5)/C(=C/6\N/C(=C(\C7=CC=C3N7)/C8=CC9=CC=CC=C9C=C8)/C=C6)/C1=CC2=CC=CC=C2C=C1)/C1=CC2=CC=CC=C2C=C1)/C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H40N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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